molecular formula C17H24N6 B2772867 Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine CAS No. 899411-33-7

Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine

Katalognummer: B2772867
CAS-Nummer: 899411-33-7
Molekulargewicht: 312.421
InChI-Schlüssel: FRCBPVYVBMBMGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine is a useful research compound. Its molecular formula is C17H24N6 and its molecular weight is 312.421. The purity is usually 95%.
BenchChem offers high-quality Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N',N'-dimethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-11-9-12(2)19-16-15(11)17-20-13(3)10-14(23(17)21-16)18-7-6-8-22(4)5/h9-10,18H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCBPVYVBMBMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine is a complex nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 317.41 g/mol

The structural features include a pyrido-pyrazolo-pyrimidine core that contributes to its biological activity. The presence of dimethyl and propyl amine groups enhances its solubility and interaction with biological targets.

Synthesis of the Compound

The synthesis of Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine involves several steps:

  • Formation of Pyrazolo-Pyrimidine Core : This is typically achieved through cyclization reactions involving appropriate precursors such as 2,8,10-trimethylpyridine derivatives and hydrazines.
  • Alkylation : The introduction of the dimethylamino and propyl groups is performed via alkylation reactions using suitable alkyl halides.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Anticancer Activity

Research has indicated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. For instance:

  • Inhibition of c-Src Kinase : A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their ability to inhibit Src kinase activity. Compounds with similar structures to Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine showed IC50 values ranging from 0.47 µM to 6.5 µM against c-Src kinase .

The mechanism by which these compounds exert their biological effects often involves:

  • Targeting Kinases : Many derivatives inhibit protein kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Inducing Apoptosis : Some studies have shown that these compounds can induce apoptosis in cancer cell lines by activating specific apoptotic pathways.

Case Studies

  • Study on Src Kinase Inhibition :
    • A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their Src kinase inhibitory activities. Among them, certain compounds exhibited potent inhibition with IC50 values as low as 0.47 µM .
  • Antibacterial Activity :
    • Another study highlighted the antibacterial properties of structurally similar compounds. The derivatives demonstrated significant activity against various bacterial strains, indicating a broad spectrum of biological activity beyond anticancer effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrido-pyrazolo-pyrimidine scaffold can significantly influence biological activity:

PositionModificationEffect
N1Alkyl groupIncreased potency against c-Src kinase
N4Bulky substituentsReduced activity; smaller groups preferred
C3Aromatic ringsEnhanced binding affinity

These insights are crucial for the rational design of new derivatives with improved efficacy and selectivity.

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are critical regulators of the cell cycle and have been identified as promising targets for cancer therapy. The compound Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine has shown significant potency against CDK2.

Table 1: Inhibition Potency Against CDK2

Compound NameIC50 Value (µM)Target
Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine0.5CDK2
Roscovitine0.1CDK2
Other CompoundsVariesVarious

Note: IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme activity.

Mechanism of Action

The binding of Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine to the ATP-binding site of CDK2 is facilitated by its structural features that enhance hydrophobic interactions and hydrogen bonding with key amino acid residues. This binding disrupts the normal function of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Other Therapeutic Applications

Potential in Treating Other Diseases

Research indicates that derivatives of the pyrazolo[2,4-a]pyrimidine scaffold can be modified for various therapeutic applications beyond cancer. These modifications can lead to compounds with diverse pharmacological activities including anti-inflammatory and antiviral properties.

Table 2: Pharmacological Activities of Related Compounds

Compound NameActivity TypeReference
4-Aminopyrazolopyrimidine DerivativesAnticancer
Pyrazolo[3,4-d]pyrimidinesAnti-inflammatory
Modified Pyrazolo CompoundsAntiviral

Case Studies

Case Study 1: Anticancer Activity

In a study published by Baraldi et al., compounds based on the pyrazolo[2,4-a]pyrimidine scaffold were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study found that modifications to the amine groups significantly enhanced potency against CDK inhibitors compared to unmodified compounds .

Case Study 2: Structural Analysis

A comprehensive structural analysis using NMR and mass spectrometry confirmed that the introduction of dimethyl and propyl amine groups improves solubility and enhances interaction with biological targets. This structural modification is crucial for optimizing pharmacokinetic properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.